Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid
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Overview
Description
Bicyclo[322]nonane-3,3-dicarboxylic acid is an organic compound characterized by a bicyclic structure with two carboxylic acid groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid typically involves multistep organic reactions. One common method includes the Diels-Alder reaction, where cycloheptadiene reacts with a suitable dienophile to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can influence various biochemical pathways, although detailed studies on specific mechanisms are limited .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with different structural properties.
Bicyclo[4.3.0]nonane: A compound with a larger bicyclic ring system.
Bicyclo[3.2.1]octane: A smaller bicyclic compound with different reactivity .
Uniqueness
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups, which confer distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
62821-18-5 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)5-7-1-2-8(6-11)4-3-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
PYFNUQZCTYHMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC(C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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